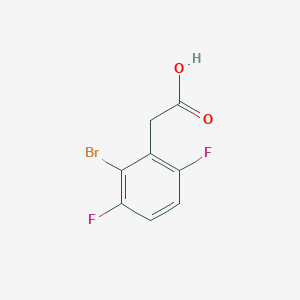

2-(2-Bromo-3,6-difluorophenyl)acetic acid

描述

Contextual Significance in Organic Synthesis

While specific, large-scale applications of 2-(2-Bromo-3,6-difluorophenyl)acetic acid are not yet widely documented in publicly available research, its structural motifs are found in compounds of interest in medicinal and materials science. Phenylacetic acid derivatives, in general, are crucial intermediates in the synthesis of a wide array of organic molecules. The presence of both bromine and fluorine substituents on the aromatic ring of this particular derivative suggests its utility in complex molecular construction. Halogenated phenylacetic acids are recognized as important synthons for producing molecules with potential biological activities, such as aldose reductase inhibitors. nih.gov

Strategic Importance as a Halogenated Aromatic Building Block

The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The carboxylic acid moiety can readily undergo standard transformations such as esterification, amidation, and reduction. The bromine atom serves as a versatile handle for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of complex carbon-carbon and carbon-heteroatom bonds.

The fluorine atoms, while generally less reactive in substitution reactions, significantly influence the electronic properties of the aromatic ring. Their strong electron-withdrawing nature can activate or deactivate certain positions on the ring to electrophilic or nucleophilic attack, thereby directing the regioselectivity of further synthetic transformations. This electronic modulation is a key aspect of modern drug design and materials science.

Scope and Objectives of Current and Future Research Investigations

The full research potential of this compound remains an area of active exploration. Based on the reactivity of its constituent parts, future research is likely to focus on several key areas:

Synthesis of Novel Heterocycles: The combination of the carboxylic acid and the ortho-bromo substituent provides a platform for intramolecular cyclization reactions to form various heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound could serve as a key intermediate in the synthesis of novel bioactive molecules. The difluorophenyl motif is a common feature in many modern pharmaceuticals, and the ability to further functionalize the molecule via the bromo group makes it an attractive starting material for generating libraries of potential drug candidates.

Materials Science: Halogenated aromatic compounds are precursors to advanced materials such as polymers, liquid crystals, and organic electronics. The specific substitution pattern of this compound could lead to materials with unique photophysical or electronic properties.

Current investigations, though not extensively published, are likely centered on optimizing synthetic routes to this compound and exploring its reactivity in a variety of chemical transformations. The development of efficient and scalable synthetic methods will be crucial for unlocking its full potential as a versatile building block in chemical research.

Structure

3D Structure

属性

IUPAC Name |

2-(2-bromo-3,6-difluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-8-4(3-7(12)13)5(10)1-2-6(8)11/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRZXACOBCBZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(=O)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805537-77-2 | |

| Record name | 2-(2-bromo-3,6-difluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Bromo 3,6 Difluorophenyl Acetic Acid and Its Analogs

Direct Synthesis Approaches to Phenylacetic Acid Derivatives

Esterification of Preformed Acetic Acid Moieties

The Fischer-Speier esterification is a classical and straightforward method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This method is particularly useful for the preparation of ester analogs of 2-(2-Bromo-3,6-difluorophenyl)acetic acid. The reaction is an equilibrium process, and to achieve high yields of the ester, it is common to use an excess of the alcohol or to remove water as it is formed, for instance, by using a Dean-Stark apparatus. pearson.comchemistrysteps.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. chemistrysteps.com

Table 1: Examples of Fischer Esterification Conditions

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|---|

| Phenylacetic acid | Ethanol | H₂SO₄ (conc.) | Reflux | Ethyl phenylacetate (B1230308) pearson.com |

For the synthesis of esters of this compound, the preformed acid would be reacted with the desired alcohol under acidic conditions. The specific reaction conditions, such as temperature and reaction time, would be optimized based on the reactivity of the specific alcohol used.

Catalytic Carbonylation Protocols for Acetic Acid Derivatives

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carboxylic acids and their derivatives from aryl halides. nih.govunipr.it This methodology could be applied to synthesize this compound from a suitable precursor, such as 1,3-dibromo-2,5-difluorobenzene. The reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, a base, and a source of carbon monoxide (CO).

The catalytic cycle generally begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form a palladium-acyl complex. Subsequent reaction with a nucleophile, such as water or an alcohol, leads to the formation of the carboxylic acid or ester, respectively, and regeneration of the palladium(0) catalyst. nih.gov The use of CO surrogates is also an area of active research to avoid the handling of toxic carbon monoxide gas. researchgate.net

Table 2: Key Components in Palladium-Catalyzed Carbonylation

| Component | Function | Examples |

|---|---|---|

| Palladium Precatalyst | Source of active Pd(0) | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the catalyst and influences reactivity | Xantphos, PPh₃ |

| Base | Neutralizes the HX formed | Na₂CO₃, Et₃N |

| CO Source | Provides the carbonyl group | CO gas, Mo(CO)₆, Formic acid |

A potential route to an analog of the target molecule could involve the carbonylation of 1-bromo-2,5-difluorobenzene to produce 2,5-difluorophenylacetic acid, which could then be selectively brominated.

Grignard Reaction for Modular Substituent Introduction

The Grignard reaction is a versatile method for the formation of carbon-carbon bonds and can be employed for the synthesis of phenylacetic acids. nih.govmasterorganicchemistry.com This approach typically involves the preparation of a Grignard reagent from an aryl or benzyl (B1604629) halide, followed by its reaction with carbon dioxide (in the form of dry ice) to yield a carboxylate salt. Subsequent acidification furnishes the desired carboxylic acid. youtube.comgoogle.com

For the synthesis of this compound, a plausible route would involve the formation of a Grignard reagent from 2-bromo-3,6-difluorobenzyl bromide. However, the synthesis of this specific benzyl bromide precursor would be a critical step.

Alternatively, a Grignard reagent could be prepared from 1-bromo-2,5-difluorobenzene. Reaction of this Grignard reagent with a suitable electrophile containing the acetic acid synthon would be another approach. It is important to note that the presence of multiple halogens on the aromatic ring can influence the formation and reactivity of the Grignard reagent.

Table 3: General Steps for Phenylacetic Acid Synthesis via Grignard Reaction

| Step | Reactants | Product |

|---|---|---|

| 1. Grignard Reagent Formation | Aryl/Benzyl Halide + Mg | Aryl/Benzylmagnesium Halide |

| 2. Carboxylation | Grignard Reagent + CO₂ (dry ice) | Magnesium Carboxylate Salt |

Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Scaffolds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for the construction of C-C bonds and can be utilized in the synthesis of complex aromatic compounds. libretexts.orgnih.gov While typically used for aryl-aryl or aryl-alkenyl bond formation, modifications of these reactions can be applied to introduce the acetic acid moiety or its precursors.

For instance, a Suzuki-Miyaura coupling could be envisioned between a boronic acid or ester derivative of 2,5-difluorobenzene and a suitable coupling partner containing the acetic acid side chain. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for the success of the coupling reaction.

A hypothetical synthetic route could involve the preparation of a (2-bromo-3,6-difluorophenyl)boronic ester and its subsequent coupling with a reagent like ethyl bromoacetate (B1195939) under palladium catalysis. However, the feasibility and regioselectivity of such a reaction would need to be carefully considered.

Advanced Bromination Strategies for Related Halogenated Aromatics

The introduction of a bromine atom at a specific position on an already substituted aromatic ring requires highly selective bromination methods. The electronic and steric effects of the existing substituents play a crucial role in directing the incoming electrophile.

Selective Bromination of Substituted Phenylacetic Acids

The direct bromination of a substituted phenylacetic acid, such as 2,5-difluorophenylacetic acid, to obtain the desired this compound would require a method for selective ortho-bromination. The fluorine atoms are ortho, para-directing groups, and the acetic acid side chain is a deactivating meta-directing group. Therefore, controlling the regioselectivity of bromination can be challenging.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. unblog.frwikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as bromine, to introduce a substituent at the desired position. The carboxylic acid group itself can act as a DMG, potentially allowing for selective ortho-bromination of a difluorophenylacetic acid precursor.

Other advanced bromination methods involve the use of specific brominating agents and catalysts to achieve high regioselectivity. For example, the use of N-bromosuccinimide (NBS) in the presence of certain catalysts can favor specific isomers. organic-chemistry.orgnih.gov The choice of solvent and reaction conditions can also significantly influence the outcome of the bromination reaction. google.com

Table 4: Comparison of Bromination Strategies

| Method | Reagents | Key Feature |

|---|---|---|

| Electrophilic Aromatic Substitution | Br₂/Lewis Acid | Classical method, regioselectivity depends on substituents. |

| Directed ortho-Metalation (DoM) | Organolithium, then Br₂ | High regioselectivity directed by a functional group. unblog.frwikipedia.org |

The successful synthesis of this compound would likely involve a multi-step sequence, carefully choosing from the aforementioned synthetic methodologies to control the regiochemistry of each transformation.

Regioselective Bromination of Benzaldehyde Precursors

A key precursor for the synthesis of the target molecule is 2-bromo-3,6-difluorobenzaldehyde (B1524125). The synthesis of this intermediate can be approached through the regioselective bromination of a suitable difluorinated starting material. For instance, a plausible route involves the bromination of 1,4-difluorobenzene (B165170). The fluorine atoms direct the incoming electrophile (bromine) to the ortho and para positions. Due to the symmetry of 1,4-difluorobenzene, the ortho position is the only unique position for monosubstitution, leading to 1-bromo-2,5-difluorobenzene.

Subsequent functionalization is then required to introduce the aldehyde group. This can be achieved through methods such as formylation. A related synthesis for an isomeric compound, 3-bromo-2,6-difluorobenzaldehyde, starts from 1-bromo-2,4-difluorobenzene. chemicalbook.com In this process, lithium diisopropylamide (LDA) is used to deprotonate the position between the two fluorine atoms, followed by quenching with dimethylformamide (DMF) to introduce the aldehyde group. chemicalbook.com A similar strategy could be envisioned for the synthesis of 2-bromo-3,6-difluorobenzaldehyde from 1-bromo-2,5-difluorobenzene.

The regioselectivity of electrophilic halogenation on electron-rich aromatic compounds can be a significant challenge. However, synergistic catalytic approaches have been developed to achieve high regioselectivity under mild conditions. youtube.com These methods often utilize hydrogen bonding between a Brønsted acid and a protic solvent to control the reaction pathway. youtube.com

Conversion of Substituted Phenylmethanols to Bromomethyl Intermediates

Once a substituted benzaldehyde, such as 2-bromo-3,6-difluorobenzaldehyde, is obtained, it can be converted to the corresponding phenylacetic acid. A common synthetic route involves the reduction of the aldehyde to a phenylmethanol, followed by conversion to a bromomethyl intermediate, and finally cyanation and hydrolysis to the acetic acid.

For example, (3-bromo-2-fluoro-phenyl)methanol has been oxidized to 3-bromo-2-fluoro-benzaldehyde using manganese dioxide. chemicalbook.com The reverse reaction, the reduction of the aldehyde to the alcohol, can be achieved using standard reducing agents like sodium borohydride. The resulting 2-bromo-3,6-difluorobenzyl alcohol can then be converted to 2-bromo-3,6-difluorobenzyl bromide. A patent for the preparation of 2-bromo-6-fluorobenzaldehyde (B104081) describes a method where 2-bromo-6-fluorotoluene (B73676) is reacted with hydrobromic acid and hydrogen peroxide under light to form 2-bromo-6-fluorobenzyl bromide. google.com This benzyl bromide is then oxidized to the aldehyde using dimethyl sulfoxide (B87167) (DMSO) and an inorganic base. google.com A similar approach could be adapted for the 3,6-difluoro analog.

The conversion of the benzyl bromide to the phenylacetic acid can be achieved through a two-step process involving nucleophilic substitution with cyanide followed by hydrolysis of the resulting nitrile.

Emerging Synthetic Protocols Utilizing Halogenated Compounds

Recent advances in synthetic organic chemistry have introduced novel methods that offer milder reaction conditions, greater functional group tolerance, and improved efficiency. These emerging protocols are highly relevant to the synthesis of complex molecules like this compound and its analogs.

Photoredox Catalysis for Fluorinated Cyclic Amine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated organic compounds. mdpi.comvapourtec.comresearchgate.net This methodology utilizes light-absorbing catalysts to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. mdpi.com In the context of fluorinated compounds, photoredox catalysis has been successfully employed for the synthesis of fluorinated cyclic amines and amides. nih.gov These reactions often proceed with high functional group tolerance and can be used for late-stage functionalization of complex molecules. nih.gov

For instance, photoredox/copper dual catalysis has been developed for the synthesis of α-fluorinated areneacetates from boronic acids. nih.gov This method demonstrates broad functional group tolerance, accommodating substrates with aldehydes, free phenols, and protected amines. nih.gov Such a strategy could potentially be adapted for the synthesis of fluorinated phenylacetic acid analogs. The development of these methods is driven by the significant impact of fluorine incorporation on the biological and physical properties of organic compounds. vapourtec.comresearchgate.net

Dehydrogenation Methods in Heterocyclic Chemistry

Dehydrogenation reactions are fundamental in organic synthesis for the construction of unsaturated systems, including aromatic and heterocyclic compounds. In heterocyclic chemistry, dehydrogenative coupling methods have been developed for the synthesis of various nitrogen-containing heterocycles. These reactions often provide an atom-economical route to complex molecules.

For example, oxidative dehydrogenative couplings of pyrazol-5-amines have been utilized to selectively form azopyrrole derivatives. nih.gov These reactions can simultaneously install new bonds through processes like iodination and oxidation. nih.gov While not directly applied to the synthesis of phenylacetic acids, these dehydrogenation strategies are crucial for the synthesis of fluorinated heterocyclic compounds, which can be considered analogs or derivatives of the core structure. researchgate.nete-bookshelf.de The development of novel and effective pathways to fluorinated nitrogen heterocycles is a significant area of research. researchgate.net

Atom-Economic Cross-Couplings with Organobismuth Reagents

Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all materials used in a chemical process into the final product. Cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation. The use of organobismuth reagents in palladium-catalyzed cross-coupling reactions has gained attention due to their potential for high atom efficiency. researchgate.net

Triarylbismuth reagents can participate in cross-coupling reactions where all three aryl groups are transferred, maximizing the use of the organometallic reagent. researchgate.net These reactions have been applied to couple with aryl and alkenyl chlorides. researchgate.net While traditional cross-coupling partners like organoboron and organomagnesium reagents are widely used, organobismuth compounds offer a unique potential for atom-efficient synthesis. nih.govacgpubs.org The development of catalytic systems that enable the use of such reagents is an active area of research, with applications in the synthesis of complex organic molecules, including those with sterically hindered structures. researchgate.netnih.gov

Challenges in Regio- and Positional Selectivity During Synthesis

A primary challenge in the synthesis of polysubstituted aromatic compounds like this compound is achieving the desired regioselectivity. fiveable.me The directing effects of the substituents already present on the aromatic ring dictate the position of incoming groups in electrophilic aromatic substitution reactions. youtube.com

In the case of a 1,4-difluorobenzene starting material, the fluorine atoms are ortho-, para-directing. While this simplifies the initial bromination to some extent, subsequent substitutions require careful consideration of the combined directing effects of both fluorine and bromine atoms. Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups favor meta substitution. youtube.com

Furthermore, steric hindrance can play a significant role in determining the final product distribution. youtube.com Bulky substituents can block access to adjacent positions, favoring substitution at less hindered sites. The interplay of electronic and steric effects must be carefully managed to achieve the desired isomer. fiveable.mersc.org The synthesis of polysubstituted benzenes often requires a strategic, multi-step approach to install functional groups in the correct positions. youtube.com For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) has been studied under various conditions to control the formation of different brominated products. st-andrews.ac.ukamanote.comlookchem.comresearchgate.net

Chemical Transformations and Reaction Pathways of 2 2 Bromo 3,6 Difluorophenyl Acetic Acid

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the difluorinated phenyl ring of 2-(2-Bromo-3,6-difluorophenyl)acetic acid is a key site for nucleophilic substitution reactions. The presence of the electron-withdrawing fluorine atoms activates the aryl halide towards nucleophilic attack, facilitating the displacement of the bromide ion. This section details the reactions with various nucleophiles and the factors influencing these transformations.

Reactions with Amine Nucleophiles

The substitution of the bromine atom with amine nucleophiles is a pivotal transformation, leading to the formation of valuable N-arylated compounds. While direct nucleophilic aromatic substitution (SNAr) with amines can occur, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are often more efficient, especially for less activated aryl halides. For analogous compounds like 3-bromo-4-fluoro-acetophenone, palladium-catalyzed amination has been shown to be the predominant reaction over nucleophilic substitution of the fluorine atom. researchgate.netcapes.gov.br This suggests that for this compound, similar palladium-catalyzed methods would likely be effective.

The general reaction scheme involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand and base is crucial for the reaction's success and can be tailored to the specific amine and substrate.

Table 1: Representative Palladium-Catalyzed Amination of Aryl Bromides

| Aryl Bromide Analogue | Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Product |

| 3-Bromo-4-fluoro-acetophenone | Morpholine | Pd(dba)2 / (o-biphenyl)P(t-Bu)2 | Cs2CO3 | Toluene | 3-(Morpholin-4-yl)-4-fluoro-acetophenone |

| 5-Bromoindole | Piperidine | Pd2dba3·CHCl3 / (t-Bu)2P(biphenyl) | t-BuONa | Toluene | 5-(Piperidin-1-yl)indole |

Note: This table presents analogous reactions due to the lack of specific data for this compound.

Reactions with Thiol Nucleophiles

The reaction of this compound with thiol nucleophiles allows for the formation of aryl thioethers. These reactions can proceed through copper-catalyzed cross-coupling reactions, which are well-established for the formation of C-S bonds. For instance, the copper-catalyzed reaction of aromatic amines with ammonium (B1175870) thiocyanate (B1210189) can lead to ortho-thiocyanation, demonstrating the utility of copper in facilitating C-S bond formation. rsc.org

A plausible pathway for the reaction with thiols would involve a copper(I) catalyst, a ligand, and a base to facilitate the coupling between the aryl bromide and the thiol.

Table 2: Potential Copper-Catalyzed Thiolation of this compound

| Reactant | Thiol Nucleophile | Catalyst | Base | Solvent | Potential Product |

| This compound | Ethanethiol | CuI | K2CO3 | DMF | 2-(2-(Ethylthio)-3,6-difluorophenyl)acetic acid |

| This compound | Thiophenol | CuI | K3PO4 | Dioxane | 2-(3,6-Difluoro-2-(phenylthio)phenyl)acetic acid |

Reactions with Other Nucleophiles (e.g., Azides, Thiocyanates)

The bromine atom can also be displaced by other nucleophiles such as azides and thiocyanates, providing routes to important synthetic intermediates.

Azides: The conversion of aryl bromides to aryl azides can be achieved through a copper-catalyzed reaction with sodium azide. nih.govchemrevlett.comrsc.org This transformation is valuable for introducing the azido (B1232118) group, which can be further functionalized, for example, through click chemistry or reduction to an amine. The reaction typically employs a copper(I) catalyst and can be performed under mild conditions. nih.govchemrevlett.com

Thiocyanates: Aryl thiocyanates can be synthesized from aryl bromides through reactions with a thiocyanate salt, often facilitated by a copper catalyst. For example, the interaction of (bromodifluoromethyl)trimethylsilane (B180072) with potassium thiocyanate involves the reaction of difluorocarbene with the thiocyanate anion. nih.gov Copper(I)-catalyzed electrophilic thiocyanation has also been reported for other aromatic systems. nih.gov

Table 3: Nucleophilic Substitution with Azides and Thiocyanates

| Reaction Type | Nucleophile | Catalyst/Promoter | Solvent | Potential Product |

| Azidation | Sodium Azide | CuI / L-proline | DMSO | 2-(2-Azido-3,6-difluorophenyl)acetic acid |

| Thiocyanation | Potassium Thiocyanate | CuI | DMF | 2-(3,6-Difluoro-2-thiocyanatophenyl)acetic acid |

Note: The products in this table are predicted based on analogous reactions reported in the literature.

Oxidation and Reduction Chemistry

The acetic acid side chain of this compound presents another site for chemical modification, particularly through oxidation.

Controlled Oxidation of Aromatic Side Chains

The oxidation of the benzylic carbon of the acetic acid side chain can lead to various products depending on the reaction conditions and the oxidizing agent used.

One possible transformation is the conversion of the arylacetic acid to an α-hydroxyarylacetic acid. This type of hydroxylation can be achieved using various oxidizing agents. For instance, palladium-catalyzed C-H hydroxylation with aqueous hydrogen peroxide has been reported for a range of phenylacetic acids. nih.gov

Alternatively, oxidative decarboxylation can occur, leading to the formation of the corresponding benzoic acid. researchgate.net A study on the oxidation of phenylacetic acid with potassium permanganate (B83412) in an acidic medium showed that it proceeds through the intermediate formation of mandelic acid (an α-hydroxy acid), which is then further oxidized to benzaldehyde. orientjchem.org This suggests that controlling the oxidation to isolate the α-hydroxy acid can be challenging and requires careful selection of reagents and conditions.

Table 4: Potential Oxidation Products of the Acetic Acid Side Chain

| Oxidation Product | Reagents and Conditions (Analogous Reactions) |

| 2-(2-Bromo-3,6-difluorophenyl)-2-hydroxyacetic acid | Pd(OAc)2, CarboxPyridone ligand, H2O2 (aq) |

| 2-Bromo-3,6-difluorobenzoic acid | I2, DMSO, heat |

Note: This table is based on general oxidation methods for arylacetic acids.

Selective Reduction of Carboxylic Acid Moieties

The selective reduction of the carboxylic acid group in this compound to a primary alcohol is a valuable transformation for introducing a hydroxymethylphenyl moiety. While potent reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, they are often unselective. scispace.comnih.gov A more controlled approach involves the use of borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS). nih.govrsc.org

Borane reagents are known for their chemoselectivity, effectively reducing carboxylic acids in the presence of other reducible functional groups and, importantly, without affecting aryl halides. rsc.org This selectivity is crucial for this compound, as it allows for the reduction of the carboxylic acid to 2-(2-bromo-3,6-difluorophenyl)ethanol, while leaving the bromo and fluoro substituents on the aromatic ring intact. The reaction typically proceeds under mild conditions and offers high yields.

The general transformation is as follows:

Figure 1: Selective reduction of this compound to 2-(2-bromo-3,6-difluorophenyl)ethanol using a borane reagent.

Carbon-Carbon Bond Forming Reactions

The presence of a bromine atom on the phenyl ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. nih.govnih.govnih.gov In the case of this compound, the carbon-bromine bond serves as the electrophilic site for coupling with a variety of aryl or vinyl boronic acids. This reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor, and requires a base to facilitate the transmetalation step. nih.govnih.gov

This methodology allows for the synthesis of a wide range of biaryl acetic acid derivatives, which are important structural motifs in medicinal chemistry and materials science. The reaction conditions are generally mild and tolerant of various functional groups, including the carboxylic acid moiety. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (3) | Cs₂CO₃ | Dioxane | 100 | >90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | >85 |

| 4 | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 70 | >80 |

This table presents plausible, generalized data for illustrative purposes.

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can participate in other significant palladium-catalyzed transformations.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. rsc.orgsigmaaldrich.com This reaction provides a direct method for the vinylation of the 2-(3,6-difluorophenyl)acetic acid core. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The regioselectivity of the alkene addition can often be controlled by the choice of reaction conditions. sigmaaldrich.comnih.gov The product of such a reaction would be a stilbene (B7821643) derivative, a class of compounds with interesting photophysical properties. rsc.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.govacs.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is carried out in the presence of a base. nih.gov Applying this reaction to this compound would lead to the synthesis of arylalkyne derivatives, which are valuable intermediates in the synthesis of more complex molecules and conjugated materials. acs.orgacs.org

Copper-catalyzed hydroarylation of alkynes represents an alternative method for the formation of carbon-carbon bonds, leading to the synthesis of substituted alkenes. organicreactions.orgnih.govresearchgate.net While palladium is more commonly used for cross-coupling reactions with aryl halides, copper catalysis offers a different reactivity profile. In a hydroarylation reaction, a C-H bond of one reactant and a C-metal bond of another add across the alkyne. For an aryl halide substrate, the reaction can proceed through a reductive Heck-type pathway. researchgate.net

This transformation, if applied to this compound, could potentially yield trisubstituted alkenes with high regio- and diastereoselectivity. organicreactions.org The reaction typically involves a copper catalyst, a hydride source, and a ligand. The specific conditions would determine the efficiency and selectivity of the hydroarylation.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into other functional groups, significantly expanding the synthetic utility of the parent molecule.

Esterification is one of the most fundamental transformations of carboxylic acids. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method for preparing esters. nih.govresearchgate.net This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. nih.gov

The esterification of this compound with various alcohols can be achieved under standard Fischer esterification conditions, typically using sulfuric acid or p-toluenesulfonic acid as the catalyst and heating the reaction mixture. researchgate.net This reaction provides access to a wide range of esters, which can have different physical and chemical properties compared to the parent carboxylic acid and may be useful as intermediates or as final products in various applications.

Table 2: Typical Conditions for Fischer Esterification of this compound

| Entry | Alcohol | Catalyst | Conditions | Product |

| 1 | Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 2-(2-bromo-3,6-difluorophenyl)acetate |

| 2 | Ethanol | p-TsOH (catalytic) | Reflux | Ethyl 2-(2-bromo-3,6-difluorophenyl)acetate |

| 3 | Isopropanol | H₂SO₄ (catalytic) | Reflux | Isopropyl 2-(2-bromo-3,6-difluorophenyl)acetate |

| 4 | Benzyl (B1604629) alcohol | H₂SO₄ (catalytic) | Reflux | Benzyl 2-(2-bromo-3,6-difluorophenyl)acetate |

This table presents plausible, generalized data for illustrative purposes.

Amide Formation with Amines

The carboxylic acid functionality of this compound serves as a versatile handle for a variety of chemical transformations, most notably the formation of amides through reaction with primary or secondary amines. This reaction, a cornerstone of organic synthesis, proceeds via the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

While specific literature detailing the amide formation for this exact compound is not prevalent, the synthesis of N-substituted-2-(2-bromo-3,6-difluorophenyl)acetamides can be readily achieved using standard peptide coupling methodologies. A general approach involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), to form an activated ester intermediate. This intermediate is then susceptible to nucleophilic attack by the chosen amine, yielding the corresponding amide and a urea (B33335) byproduct.

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. The progress of the reaction can be monitored by standard techniques like thin-layer chromatography (TLC). A generalized reaction scheme is presented below:

General Reaction Scheme for Amide Formation:

Where R1 and R2 can be hydrogen, alkyl, or aryl groups.

The following table outlines the reactants and expected products for this transformation.

| Reactant 1 | Reactant 2 | Coupling Agent | Product |

| This compound | Primary or Secondary Amine (R1R2NH) | DCC, EDC, etc. | 2-(2-Bromo-3,6-difluorophenyl)-N-(substituted)acetamide |

Electrophilic Aromatic Substitution Patterns and Directing Effects of Substituents

The benzene (B151609) ring of this compound is substituted with three different groups: a bromine atom, two fluorine atoms, and an acetic acid moiety. These substituents exert significant influence on the regioselectivity of electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commasterorganicchemistry.com The directing effects of these groups are a result of the interplay between their inductive and resonance effects.

Halogens, such as bromine and fluorine, are generally considered deactivating groups towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect (-I). aakash.ac.in However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate at the ortho and para positions. aakash.ac.incsbsju.edu In the case of fluorobenzene, the inductive withdrawal and resonance donation are somewhat balanced, leading to a reactivity that can be similar to benzene itself in some electrophilic aromatic substitutions. researchgate.netresearchgate.net For bromobenzene, the deactivating inductive effect is more pronounced.

The acetic acid substituent is a meta-directing and deactivating group. The carbonyl group withdraws electron density from the ring through both inductive and resonance effects (-I, -M), thereby reducing the ring's nucleophilicity and directing incoming electrophiles to the meta position.

In this compound, the positions on the aromatic ring are influenced by these competing effects. The available positions for substitution are C4 and C5.

Position C4: This position is para to the fluorine at C1 and meta to the bromine at C2 and the acetic acid group at C6. The ortho-, para-directing effect of the fluorine at C1 would favor substitution at this position.

Position C5: This position is meta to the fluorine at C1, ortho to the bromine at C2, and meta to the acetic acid at C6. The ortho-, para-directing effect of the bromine at C2 would favor substitution here.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| Bromine | C2 | -I (withdrawing) | +M (donating) | Deactivating | Ortho, Para |

| Fluorine | C3, C6 | -I (withdrawing) | +M (donating) | Deactivating | Ortho, Para |

| Acetic Acid | C1 | -I (withdrawing) | -M (withdrawing) | Deactivating | Meta |

Given the substitution pattern, the directing effects can be complex. The fluorine and bromine atoms will direct incoming electrophiles to their respective ortho and para positions, while the acetic acid group will direct to its meta positions. The positions C4 and C5 are the only available sites for substitution. The fluorine at C6 directs ortho to C5 and para to C3 (already substituted). The bromine at C2 directs ortho to C3 (substituted) and C1 (substituted) and para to C5. The fluorine at C3 directs ortho to C2 (substituted) and C4, and para to C6 (substituted). The acetic acid group at C1 directs meta to C3 (substituted) and C5.

Therefore, position C5 is favored by the directing effects of the bromine at C2 and the acetic acid group at C1. Position C4 is favored by the fluorine at C3. The stronger directing group and reaction conditions will ultimately determine the major product.

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in 2-(2-Bromo-3,6-difluorophenyl)acetic acid, are not available in the reviewed literature.

Detailed ¹³C NMR data, which would confirm the carbon framework of the molecule through chemical shifts of the aromatic and aliphatic carbons, has not been publicly reported.

¹⁹F NMR data, crucial for characterizing the electronic environments of the two distinct fluorine atoms on the phenyl ring, is not available.

Mass Spectrometry (MS)

Information on the mass-to-charge ratio (m/z) of the molecular ion and the characteristic fragmentation pattern of this compound under EI-MS conditions has not been documented.

Precise mass measurement data from HRMS, which would be used to confirm the elemental composition of the compound, is not available in the searched sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. For this compound, the IR spectrum is anticipated to exhibit a series of characteristic absorption bands that confirm the presence of its key structural motifs: the carboxylic acid group, the substituted benzene (B151609) ring, and the carbon-halogen bonds.

The most prominent features in the IR spectrum of a carboxylic acid are the O-H and C=O stretching vibrations. The O-H stretch is typically observed as a very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching frequencies. The C=O stretching vibration of the carboxylic acid is expected to appear as a strong, sharp peak between 1760 and 1690 cm⁻¹. The exact position of this band can be influenced by electronic effects of the substituents on the phenyl ring.

The aromatic nature of the compound will be evidenced by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. Furthermore, the presence of carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds will give rise to characteristic absorptions in the fingerprint region of the spectrum. C-F stretching vibrations are typically strong and are expected in the 1350-1150 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 680 and 515 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | > 3000 | Medium to Weak |

| C=O (Carboxylic Acid) | 1760 - 1690 | Strong |

| C=C (Aromatic Ring) | 1600 - 1450 | Medium to Weak |

| C-F | 1350 - 1150 | Strong |

| C-O (Carboxylic Acid) | 1320 - 1210 | Medium |

| C-Br | 680 - 515 | Medium to Strong |

Note: The data in this table is predictive and based on characteristic infrared absorption frequencies for the respective functional groups.

X-ray Diffraction Analysis

X-ray diffraction (XRD) techniques are powerful for elucidating the three-dimensional arrangement of atoms in a crystalline solid. These methods are crucial for confirming the molecular structure and understanding the packing of molecules in the crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound based on Analogous Structures

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | 2 or 4 |

| Key Interactions | O-H···O hydrogen bonding |

Note: This data is hypothetical and serves as an example of the type of information obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the purity of a bulk sample. The PXRD pattern is a fingerprint of the crystalline solid. For this compound, a PXRD experiment would yield a unique pattern of diffraction peaks at specific 2θ angles. This pattern can be used for routine identification and to ensure batch-to-batch consistency of the crystalline form. While not providing the detailed structural information of a single-crystal experiment, PXRD is invaluable for confirming that the correct crystalline phase has been synthesized libretexts.orgamericanpharmaceuticalreview.com.

Chromatographic Methods for Reaction Monitoring and Product Purity Assessment (e.g., TLC)

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for assessing the purity of the final product. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method widely used for these purposes in organic synthesis libretexts.orgresearchgate.netresearchgate.net.

In the synthesis of this compound, TLC would be employed to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress of the reaction can be visualized. The appearance of a new spot, corresponding to the product, and the disappearance of the reactant spots would indicate that the reaction is proceeding. The relative polarity of the starting materials and the product will determine their retention factors (Rf values) on the TLC plate. Generally, the carboxylic acid product is more polar than its precursor and will thus have a lower Rf value.

Once the reaction is complete and the product is isolated, TLC can be used to assess its purity. A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots would indicate the presence of impurities, which may include unreacted starting materials or byproducts.

Table 3: Illustrative TLC Data for the Synthesis of a Substituted Phenylacetic Acid

| Compound | Rf Value |

| Starting Material (e.g., a substituted toluene) | 0.85 |

| Intermediate | 0.60 |

| Product (this compound) | 0.40 |

Note: The Rf values are hypothetical and depend on the specific TLC conditions (stationary phase and mobile phase) used. A common mobile phase for such compounds could be a mixture of hexane and ethyl acetate.

Theoretical and Computational Investigations of 2 2 Bromo 3,6 Difluorophenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure, stability, and reactivity of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of a molecule's electrons. From the wavefunction, various properties such as molecular orbital energies, electron density distribution, and electrostatic potential can be derived, offering deep insights into the molecule's chemical behavior.

The Hartree-Fock (HF) method is an ab initio quantum chemical method that provides a foundational approximation of the electronic structure of atoms and molecules. It treats each electron as moving in the average field of all other electrons, neglecting instantaneous electron-electron correlation. While this simplification means HF calculations are computationally less demanding than more advanced methods, they can still provide valuable qualitative insights into molecular properties. researchgate.netnih.gov

For 2-(2-bromo-3,6-difluorophenyl)acetic acid, an HF calculation, typically with a basis set like 6-311++G(d,p), would be the first step in a computational analysis. researchgate.net The primary outputs would be the optimized molecular geometry, total electronic energy, and the energies of the molecular orbitals. Key parameters that would be determined include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms, providing an estimate of partial atomic charges and indicating sites susceptible to nucleophilic or electrophilic attack. karazin.ua

While the HF method is known to sometimes provide less accurate results for systems with significant electron correlation, it serves as an excellent starting point and its results can be compared with those from more sophisticated methods. nih.gov

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net Unlike HF, DFT includes a term for electron correlation by approximating the energy of the system as a functional of the electron density. Functionals like B3LYP and B3PW91 are commonly used for organic molecules. researchgate.netresearchgate.net

A DFT study of this compound, using a functional such as B3LYP with a 6-311+G(d,p) basis set, would yield a more accurate description of its electronic properties compared to HF. karazin.ua The analysis would provide:

More Accurate Geometries and Energies: DFT-optimized geometries are generally in better agreement with experimental data than those from HF.

HOMO-LUMO Analysis: DFT provides more reliable HOMO and LUMO energies. For a molecule like this compound, the HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO would also involve the ring and the carboxylic acid group. These orbitals are key to understanding its reactivity in processes like electrophilic aromatic substitution.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For this molecule, negative potential (red/yellow) would be expected around the electronegative oxygen and fluorine atoms, indicating sites for electrophilic attack. Positive potential (blue) would be found near the acidic hydrogen, indicating its susceptibility to deprotonation.

| Property | Hartree-Fock (HF/6-311+G(d,p)) | Density Functional Theory (DFT/B3LYP/6-311+G(d,p)) |

| Total Energy (Hartree) | -1850.45 | -1851.95 |

| HOMO Energy (eV) | -8.50 | -6.80 |

| LUMO Energy (eV) | 0.50 | -1.20 |

| HOMO-LUMO Gap (eV) | 9.00 | 5.60 |

| Dipole Moment (Debye) | 3.10 | 2.75 |

Note: The data in this table is hypothetical and serves as an example of typical values obtained from such calculations for similar molecules.

Molecular Modeling for Conformation and Interactions

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Molecular modeling techniques, particularly conformational analysis, are used to explore the different spatial arrangements (conformers) a molecule can adopt and their relative energies. nih.gov

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the acetic acid side chain to the phenyl ring (the C-C bond). A potential energy surface scan, performed by systematically rotating this dihedral angle and calculating the energy at each step (e.g., in 10-degree increments), would reveal the most stable conformers. uky.edu Such calculations can be performed using both computationally inexpensive molecular mechanics force fields and more accurate quantum mechanical methods like DFT. kpi.uaresearchgate.net

The analysis would identify:

Global Minimum Conformer: The most stable, lowest-energy conformation of the molecule.

Local Minima Conformers: Other stable, but slightly higher-energy, conformations.

Rotational Barriers: The energy required to rotate from one conformer to another.

In the case of this compound, steric hindrance between the bulky bromine atom at the ortho position and the acetic acid side chain would significantly influence the preferred conformation. The carboxylic acid group would likely orient itself to minimize this steric clash, which could result in a non-planar arrangement relative to the benzene (B151609) ring. Intramolecular hydrogen bonding between the carboxylic acid proton and an adjacent fluorine atom might also stabilize certain conformations. nih.gov

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting various types of spectra, which can be invaluable for identifying and characterizing new compounds. By calculating properties like vibrational frequencies (IR and Raman) and nuclear magnetic shielding tensors (NMR), theoretical spectra can be generated and compared with experimental results to confirm a molecular structure.

For this compound, DFT calculations are particularly well-suited for predicting its spectroscopic properties. researchgate.net

IR Spectrum: A frequency calculation using DFT would yield the vibrational modes of the molecule. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the carboxylic acid (typically around 1700-1750 cm⁻¹), the O-H stretch (a broad peak around 2500-3300 cm⁻¹), C-F stretches, and C-Br stretches.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov Predicting ¹⁹F NMR spectra is especially useful for fluorinated compounds, as the chemical shifts are highly sensitive to the local electronic environment. researchgate.netresearchgate.net Computational predictions can help assign the distinct signals expected for the two non-equivalent fluorine atoms in the molecule. rsc.org

| Nucleus | Predicted Chemical Shift (ppm) | Exemplary Experimental Shift (ppm) |

| **¹H (CH₂) ** | 3.75 | 3.80 |

| ¹³C (C=O) | 175.2 | 174.8 |

| ¹⁹F (C-3) | -115.8 | -116.2 |

| ¹⁹F (C-6) | -130.5 | -131.0 |

Note: The data in this table is illustrative, based on typical results for fluorinated aromatic compounds. nih.gov Predicted shifts are often scaled to correct for systematic errors in the computational methods.

Elucidation of Structure-Reactivity Relationships through Computational Analysis

Computational analysis can bridge the gap between a molecule's structure and its reactivity. By calculating various electronic descriptors, it is possible to develop Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR). These models correlate structural features with chemical reactivity or biological activity. nih.govnih.gov

For this compound, a computational approach would help predict its reactivity in various chemical transformations, particularly electrophilic aromatic substitution. The substituents on the benzene ring (Br, F, and the acetic acid group) exert both inductive and resonance effects, which modulate the electron density of the ring and direct incoming electrophiles to specific positions. libretexts.org

Key computational insights would include:

Reactivity Descriptors: Calculation of parameters like atomic charges, frontier orbital densities, and the molecular electrostatic potential can identify the most nucleophilic carbon atoms on the ring, which are the most likely sites for electrophilic attack.

Activation/Deactivation Effects: The electron-withdrawing inductive effects of the bromine and fluorine atoms are expected to deactivate the ring towards electrophilic substitution compared to unsubstituted benzene. libretexts.org

Regioselectivity: Computational models can predict the relative energies of the transition states for substitution at different positions on the ring, thereby predicting the major product isomer. acs.orgresearchgate.net

This theoretical framework allows for a rational understanding of how the specific arrangement of bromo and difluoro substituents governs the chemical behavior of the phenylacetic acid scaffold.

Mechanistic Insights into Reactions Involving 2 2 Bromo 3,6 Difluorophenyl Acetic Acid and Its Derivatives

Mechanistic Pathways of Halogenation Reactions

Halogenation reactions are fundamental transformations in organic synthesis. In the context of derivatives of 2-(2-Bromo-3,6-difluorophenyl)acetic acid, further halogenation could occur on the aromatic ring or at the α-position of the acetic acid moiety, depending on the reaction conditions and the specific substrate.

For aromatic halogenation, the mechanism is typically an electrophilic aromatic substitution. The fluorine atoms on the phenyl ring are deactivating and ortho-, para-directing, while the bromo and acetic acid groups are also deactivating. The interplay of these substituents will direct any incoming electrophile.

In the case of α-halogenation of the carboxylic acid or its derivatives (e.g., esters or amides), the mechanism can proceed via an enol or enolate intermediate. For instance, in the presence of an acid catalyst, the carbonyl oxygen is protonated, facilitating tautomerization to the enol form. This enol then acts as a nucleophile, attacking the electrophilic halogenating agent. Under basic conditions, a base would deprotonate the α-carbon to form an enolate, which is a more potent nucleophile for the subsequent reaction with the halogen.

A key mechanistic feature of the halogenation of alkenes, which can be formed from derivatives of this compound, is the formation of a cyclic halonium ion. masterorganicchemistry.com The electrophilic halogen (e.g., Br₂) adds to the double bond, creating a three-membered ring intermediate. masterorganicchemistry.com This halonium ion is then opened by the nucleophilic attack of the halide ion from the opposite side, leading to an anti-addition product. masterorganicchemistry.com This stereospecificity is a hallmark of this mechanism. masterorganicchemistry.com

Table 1: Key Steps in Electrophilic Halogenation of an Alkene Derivative

| Step | Description | Intermediate | Stereochemical Outcome |

| 1 | Electrophilic attack of the halogen on the C=C double bond | π-complex | - |

| 2 | Formation of a cyclic halonium ion | Halonium ion | - |

| 3 | Nucleophilic attack by the halide ion | - | anti-addition |

Catalytic Cycle Elucidation in Cobalt-Based Carbonylation Processes

Cobalt-based catalysts offer a more sustainable and cost-effective alternative to precious metals like palladium for carbonylation reactions. The carbonylation of aryl halides such as this compound derivatives can be achieved using cobalt catalysis, often promoted by visible light. researchgate.netrsc.org

A plausible catalytic cycle for the cobalt-catalyzed aminocarbonylation of an aryl bromide is depicted below. rsc.org The active catalyst is often a cobaltate species, such as [Co(CO)₄]⁻, which can be generated in situ. rsc.org This cobaltate forms a donor-acceptor complex with the aryl halide. rsc.org Under visible light irradiation, an intermolecular charge transfer can occur, leading to the formation of an aryl radical and a cobalt(I) species. rsc.org These intermediates then combine, and subsequent CO migratory insertion and nucleophilic attack by an amine afford the amide product and regenerate the active cobalt catalyst. rsc.org

Another proposed mechanism for cobalt-catalyzed carbonylation of C(sp³)-H bonds, which could be relevant for derivatives of the title compound, suggests that the cleavage of the C-H bond might be the rate-determining step. semanticscholar.org This was inferred from kinetic isotope effect (KIE) studies. semanticscholar.org The C-H activation step is considered irreversible. semanticscholar.org

Table 2: Proposed Steps in Visible-Light-Promoted Cobalt-Catalyzed Aminocarbonylation

| Step | Description | Key Intermediates | Promoter |

| 1 | Formation of the active cobaltate catalyst | [Co(CO)₄]⁻ | Base |

| 2 | Formation of a donor-acceptor complex | [Ar-X---Co(CO)₄]⁻ | - |

| 3 | Light-promoted single electron transfer (SET) | Ar•, Co(I) species | Visible Light |

| 4 | Recombination and CO migratory insertion | Ar-Co(CO)₄, Ar-C(O)-Co(CO)₃ | - |

| 5 | Nucleophilic attack and catalyst regeneration | Amide product, [Co(CO)₄]⁻ | Amine |

Stereochemical and Regiochemical Control Mechanisms in Coupling Reactions

Cross-coupling reactions are powerful tools for C-C bond formation. For substrates like this compound, the stereochemistry and regiochemistry of these reactions are of paramount importance.

In Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, the stereochemical outcome can be influenced by the reaction mechanism. For instance, when using benzylic halides, an Sₙ2-type backside attack of the palladium(0) catalyst on the C-X bond can lead to an inversion of stereochemistry. youtube.com The regioselectivity of the Suzuki-Miyaura coupling of substituted allylboronates with aryl halides can be controlled by the choice of ligands, allowing for the selective formation of either the α- or γ-isomeric product. nih.gov For sterically hindered aryl bromides, effective coupling can be achieved, indicating that the steric bulk around the reaction center can be overcome with appropriate catalytic systems. researchgate.net

The Heck reaction , which couples an aryl or vinyl halide with an alkene, also presents challenges in controlling regioselectivity, leading to either linear (β) or branched (α) products. nih.gov This selectivity is governed by the catalyst, reagents, and the electronic and steric nature of the substituents on both the aryl halide and the alkene. nih.gov Generally, electron-withdrawing groups on the alkene favor the formation of the β-isomer. nih.gov The use of bidentate phosphine (B1218219) ligands and triflate leaving groups can favor the formation of the α-isomer. nih.govlibretexts.org Intramolecular Heck reactions often exhibit higher efficiency and selectivity compared to their intermolecular counterparts. libretexts.org

Photoredox Catalysis Mechanistic Principles (e.g., Oxidative and Reductive Quenching Cycles)

Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes with organic substrates. beilstein-journals.org This allows for the generation of radical intermediates under mild conditions. The catalytic cycle can proceed through either an oxidative or a reductive quenching pathway. researchgate.netnih.gov

In the oxidative quenching cycle , the excited photocatalyst is quenched by an electron acceptor (oxidant), generating a radical cation of the photocatalyst and a radical anion of the substrate. researchgate.netresearchgate.net The photocatalyst is then returned to its ground state by accepting an electron from a donor. researchgate.net

Conversely, in the reductive quenching cycle , the excited photocatalyst is quenched by an electron donor, leading to a radical anion of the photocatalyst and a radical cation of the donor. researchgate.netunipd.it The ground-state photocatalyst is regenerated by transferring an electron to an acceptor. researchgate.net

For aryl halides like this compound, photoredox catalysis can be used to generate aryl radicals. beilstein-journals.orgresearchgate.net This can be achieved through the reduction of the aryl halide by the excited photocatalyst in a reductive quenching cycle. beilstein-journals.org The resulting aryl radical can then participate in various bond-forming reactions. The choice between oxidative and reductive quenching depends on the redox potentials of the photocatalyst and the substrates. nih.gov

Table 3: Comparison of Oxidative and Reductive Quenching Cycles in Photoredox Catalysis

| Feature | Oxidative Quenching Cycle | Reductive Quenching Cycle |

| Initial Quenching Step | Excited photocatalyst is oxidized by the substrate (acceptor). researchgate.net | Excited photocatalyst is reduced by the substrate (donor). researchgate.net |

| Photocatalyst Intermediate | Radical cation (e.g., Ru(III)). researchgate.net | Radical anion (e.g., Ru(I)). researchgate.net |

| Substrate Activation | Substrate accepts an electron. researchgate.net | Substrate donates an electron. researchgate.net |

| Regeneration of Catalyst | Accepts an electron from a donor. researchgate.net | Donates an electron to an acceptor. researchgate.net |

Transition-Metal-Catalyzed Alkyne Functionalization Mechanisms

The functionalization of alkynes using transition-metal catalysis is a versatile method for constructing complex molecular architectures. For aryl halides like this compound, reactions such as the Sonogashira coupling provide a direct route to arylalkynes.

The classical Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The mechanism proceeds through two interconnected catalytic cycles. wikipedia.org In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) complex is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. wikipedia.org Reductive elimination then yields the arylalkyne product and regenerates the Pd(0) catalyst. wikipedia.org

Single-Electron Transfer (SET) Pathways

In some variations of the Sonogashira and related coupling reactions, a single-electron transfer (SET) mechanism may be operative. For instance, in certain copper-catalyzed C(sp³)-C(sp) coupling reactions, DFT studies and control experiments support the involvement of a bialkynylated copper species that undergoes SET with an alkyl halide to generate a radical intermediate. researchgate.net In the context of photoredox/copper-catalyzed Sonogashira coupling, the excited state of a copper(I)-phenylacetylide complex is proposed to undergo SET to the aryl halide. rsc.org

1,2-Migratory Insertion Processes

Migratory insertion is a key step in many transition-metal-catalyzed reactions. In the context of alkyne functionalization, the insertion of an alkyne into a metal-carbon or metal-hydride bond is a common pathway. For palladium-catalyzed reactions, the migratory insertion of an alkyne into a Pd-C bond can lead to the formation of a vinylpalladium intermediate. acs.org This intermediate can then undergo further reactions, such as cross-coupling or β-hydride elimination. nih.govacs.org The regioselectivity of the alkyne insertion can be influenced by the electronic and steric properties of both the alkyne and the palladium complex. du.edu For instance, in the palladium-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones, a metal carbene migratory insertion process is proposed. nih.govrsc.org

Intramolecular 1,4-Migration in Aryl-Rhodium Intermediates

Intramolecular 1,4-migration is a significant process in transition-metal-catalyzed reactions, enabling the functionalization of C-H bonds at positions remote from the initial coordination site of the metal. In the context of aryl-rhodium intermediates, a 1,4-migration, also referred to as a 1,4-metal migration, involves the translocation of the rhodium atom from one carbon position to another four atoms away. This process is often proposed in catalytic cycles to explain the formation of specific products that would not be accessible through direct C-H activation. nih.gov

The mechanism of a 1,4-rhodium migration is thought to proceed through the formation of a high-valent organometallic species. nih.gov For rhodium-involved reactions, this typically involves a trivalent intermediate formed via oxidative addition to a C-H bond. nih.gov In a hypothetical scenario involving a derivative of this compound, an aryl-rhodium(I) species could be formed. Subsequent intramolecular oxidative addition to a remote C-H bond could lead to a rhodium(III) hydride intermediate, which, after reductive elimination, would result in the rhodium center being relocated on the aromatic ring. This sequence of events allows for the formation of complex molecular architectures. acs.org

Rhodium(I) complexes are known to undergo intramolecular 1,4-rhodium migration from an alkyl or alkenyl species to an arylrhodium species. acs.org This capability has been harnessed in various synthetic methodologies to achieve molecular complexity through C–H bond functionalization. acs.org For instance, in the rhodium-catalyzed polymerization of 3,3-diarylcyclopropenes, an intramolecular 1,4-rhodium migration is a key step that leads to the formation of an arylrhodium(I) species, which then continues the polymerization process. acs.org Similarly, enantioselective arylative cyclizations of alkynyl 1,3-diketones catalyzed by rhodium(I) involve an alkenyl-to-aryl 1,4-Rh(I) migration as a crucial step in the domino addition–cyclization reaction. rsc.org While direct evidence for a 1,4-rhodium migration specifically with this compound derivatives is not prominently documented, the established principles of such migrations in similar systems suggest its potential as a reaction pathway.

Role of Substituents in Influencing Reactivity and Binding Affinity

The substituents on the phenyl ring of this compound, namely the bromine atom and the two fluorine atoms, play a crucial role in modulating the electronic properties and steric environment of the molecule. These factors, in turn, significantly influence its reactivity and binding affinity in chemical transformations.

The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it more electrophilic. The presence of two fluorine atoms ortho and meta to the acetic acid side chain enhances this effect. In contrast, fluorine can also exert a modest electron-donating mesomeric effect (+M effect) through its lone pairs, but the inductive effect is generally dominant for halogens. The introduction of fluorine substituents into phenylboronic acids, for example, increases their acidity, an effect that is dependent on the position of the substituent. nih.gov

Sterically, the presence of substituents at the 2, 3, and 6 positions creates a crowded environment around the acetic acid moiety and the adjacent C1 carbon. This steric hindrance can affect the approach of reactants and catalysts, thereby influencing reaction rates and the feasibility of certain transformations. For instance, in nucleophilic addition reactions of aldehydes and ketones, the presence of bulky substituents hinders the approach of the nucleophile to the carbonyl carbon. ncert.nic.in

The interplay of these electronic and steric effects can be summarized in the following table:

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Reactivity |

| Bromo | 2 | -I > +M (Electron-withdrawing) | High | Can influence ortho-lithiation, may hinder catalyst coordination. |

| Fluoro | 3 | -I > +M (Electron-withdrawing) | Moderate | Increases electrophilicity of the ring. |

| Fluoro | 6 | -I > +M (Electron-withdrawing) | High | Contributes to steric crowding around the side chain. |

High Spatial Resolution Reactivity Mapping in Homogeneous and Heterogeneous Catalysis

High spatial resolution reactivity mapping is a powerful set of techniques used to analyze the catalytic activity of materials at the nanoscale. nih.gov These methods provide insights into the heterogeneity of active sites and local variations in reaction mechanisms that are often obscured in ensemble-based measurements. nih.gov Techniques such as super-resolution fluorescence microscopy (SRFM) and synchrotron-radiation-based infrared nanospectroscopy (SINS) have been employed to probe reactivity with high spatial resolution. nih.govscispace.com

The fundamental principle behind these techniques is to overcome the diffraction limit of light to achieve resolutions on the order of nanometers. scispace.combioforumconf.com For instance, SINS can provide chemical information with a spatial resolution of approximately 25 nanometers, allowing for the differentiation of reactivity in various regions of a single catalytic particle. scispace.com Studies have shown that the peripheries of catalytic particles, which contain a higher concentration of low-coordinated metal atoms, are often more active than the flatter regions on top of the particles. scispace.commorressier.comnih.gov

In the context of reactions involving this compound or its derivatives, high spatial resolution reactivity mapping could be invaluable for several reasons:

Identifying Active Sites: In heterogeneous catalysis, these techniques could pinpoint the specific sites on a catalyst surface where the activation of the C-Br or C-H bonds of the molecule occurs.

Understanding Reaction Mechanisms: By mapping the formation of intermediates and products on the catalyst surface with high resolution, a more detailed understanding of the reaction mechanism can be obtained. nih.gov

Optimizing Catalyst Design: The insights gained from reactivity mapping can inform the design of more efficient and selective catalysts by tailoring the morphology and composition of the active sites.

While specific applications of high spatial resolution reactivity mapping to reactions of this compound are not extensively reported, the general utility of these methods in catalysis suggests their potential for elucidating the complex reaction pathways of this and similar aromatic compounds. The ability to correlate surface properties with catalytic reactivity at the nanoscale is a significant advancement in the field of catalysis. morressier.com

| Technique | Principle | Spatial Resolution | Potential Application for this compound Reactions |

| Super-resolution fluorescence microscopy (SRFM) | Detection of fluorescent product molecules. | Nanoscale | Mapping catalytic turnover sites in reactions that produce fluorescent products. |

| Synchrotron-radiation-based infrared nanospectroscopy (SINS) | Vibrational spectroscopy with nanoscale resolution. | ~25 nm | Mapping the chemical transformation of the molecule on a catalyst surface. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。